molecular formula C12H17NO3 B1398092 (S)-3-(4-hydroxyphenyl)-2-(isopropylamino)propanoic acid CAS No. 1509939-49-4

(S)-3-(4-hydroxyphenyl)-2-(isopropylamino)propanoic acid

Cat. No.: B1398092
CAS No.: 1509939-49-4
M. Wt: 223.27 g/mol
InChI Key: XXVLBKCLCCXJCT-NSHDSACASA-N
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Description

(S)-3-(4-hydroxyphenyl)-2-(isopropylamino)propanoic acid is a chiral compound with significant importance in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-hydroxyphenyl)-2-(isopropylamino)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and isopropylamine.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxybenzaldehyde and isopropylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (S)-enantiomer of the compound.

    Final Acidification: The final step involves acidification of the amine to obtain this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon for the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Utilizing advanced purification techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-hydroxyphenyl)-2-(isopropylamino)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under anhydrous conditions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 3-(4-hydroxyphenyl)-2-(isopropylamino)propanol.

    Substitution: Formation of 4-halophenyl derivatives.

Scientific Research Applications

(S)-3-(4-hydroxyphenyl)-2-(isopropylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-3-(4-hydroxyphenyl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.

    Pathways: The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-2-(methylamino)propanoic acid: Similar structure but with a methyl group instead of an isopropyl group.

    3-(4-hydroxyphenyl)-2-(ethylamino)propanoic acid: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

(S)-3-(4-hydroxyphenyl)-2-(isopropylamino)propanoic acid is unique due to its specific chiral configuration and the presence of the isopropylamino group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(propan-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)13-11(12(15)16)7-9-3-5-10(14)6-4-9/h3-6,8,11,13-14H,7H2,1-2H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVLBKCLCCXJCT-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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